molecular formula C21H17ClN6 B11228122 1-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11228122
M. Wt: 388.9 g/mol
InChI Key: LSIXLZHOCBZESP-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, an indole moiety, and a pyrazolo[3,4-d]pyrimidin-4-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the indole moiety: The indole group can be introduced via a coupling reaction with an appropriate indole derivative.

    Attachment of the chlorophenyl group: The chlorophenyl group can be introduced through a substitution reaction using a chlorinated aromatic compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

1-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and reactivity.

    Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives: These compounds share a similar core structure but differ in the substituents attached to the core.

    Indole derivatives: Compounds containing the indole moiety, which is a common structural motif in many biologically active molecules.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and are studied for their diverse biological activities.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C21H17ClN6

Molecular Weight

388.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C21H17ClN6/c22-15-4-3-5-16(10-15)28-21-18(12-27-28)20(25-13-26-21)23-9-8-14-11-24-19-7-2-1-6-17(14)19/h1-7,10-13,24H,8-9H2,(H,23,25,26)

InChI Key

LSIXLZHOCBZESP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=C4C=NN(C4=NC=N3)C5=CC(=CC=C5)Cl

Origin of Product

United States

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